molecular formula C8H12Cl2N4 B1320883 4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride CAS No. 203519-89-5

4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride

Katalognummer B1320883
CAS-Nummer: 203519-89-5
Molekulargewicht: 235.11 g/mol
InChI-Schlüssel: XULCCSIJQBLRSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride" is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a piperazine moiety attached to the pyrimidine ring, which is a common structural motif in pharmaceuticals due to its versatility and the ability to modulate biological activity. The chlorine substituent and the hydrochloride salt form suggest potential for increased reactivity and solubility, which can be advantageous in drug development.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the substitution of different functional groups onto the pyrimidine scaffold. For instance, the synthesis of 2-amino-6-chloro-4-(N-methylpiperazino)pyrimidines involves a series of reactions starting from 6-chloro-2,4-diaminopyrimidines and includes the introduction of a piperazine group . Similarly, the synthesis of 4-piperazinopyrimidines with a methylthio substituent at the 5-position involves nucleophilic attack on 2,4,6-trichloropyrimidine by amines . These methods highlight the versatility of pyrimidine chemistry and the ability to introduce a variety of substituents, including piperazine, to create compounds with desired properties.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial in determining their binding affinity and biological activity. X-ray diffraction and computational methods such as PCILO computation have been used to analyze the structures of these compounds . The presence of a piperazine ring and other substituents can significantly influence the conformation and electronic distribution of the molecule, which in turn affects its interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for their biological activity and pharmacological properties. For example, the introduction of a piperazine moiety can lead to compounds with antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties . Additionally, the synthesis of 4-N-piperazinyl-thieno[2,3-d]pyrimidines and their evaluation in immunosuppressive activity assays demonstrate the potential for these compounds to be optimized for medicinal use .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, involves optimizing reaction conditions to achieve high purity and yield, which are critical for its potential therapeutic application . The design and synthesis of a new ionic liquid containing a piperazine ring also highlight the importance of understanding the physical properties of these compounds for their use as catalysts in chemical reactions . Furthermore, the development of piperazinyl-glutamate-pyrimidines as P2Y12 antagonists showcases the fine-tuning of physicochemical properties to achieve potent compounds with desirable pharmacokinetic profiles .

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Chemical Reactions

4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride has been involved in various synthetic processes. A study by Makarov et al. (1994) developed a method for synthesizing N,N′-bis(5-nitro-6-pyrimidinyl) derivatives of piperazine, which contain a chlorine atom in the 4 position of the pyrimidine ring. These compounds react with various nucleophilic reagents to form dialkylamino derivatives (Makarov, Sedov, Nemeryuk, & Safonova, 1994).

2. Protein Kinase Inhibition

In the field of protein kinase inhibition, a study by Russell et al. (2015) involved the synthesis of a protein kinase inhibitor using a hybrid flow and microwave approach, incorporating a piperazinyl analogue into the molecular structure (Russell, Lin, Hains, Simone, Robinson, & McCluskey, 2015).

3. Anticancer and Anti-inflammatory Activity

Ghule, Deshmukh, & Chaudhari (2013) synthesized derivatives of N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide, evaluating their anticancer and anti-inflammatory activities. Some compounds exhibited selective influence on cancer cell lines and excellent anti-inflammatory activity (Ghule, Deshmukh, & Chaudhari, 2013).

4. Cancer Treatment Research

Zhang, Huang, & Huang (2005) studied a compound incorporating a piperazin-1-yl moiety for its potential as a tyrosine kinase inhibitor in cancer treatment. The study focused on drug absorption, distribution, metabolism, and excretion (Zhang, Huang, & Huang, 2005).

5. Antiviral Properties

A study by Nagalakshmamma et al. (2020) explored the design and synthesis of novel urea/thiourea derivatives containing piperazin-1-yl-pyrimidine for their antiviral properties against tobacco mosaic virus (TMV) (Nagalakshmamma, Venkataswamy, Pasala, Umamaheswari, Thyagaraju, Nagaraju, & Chalapathi, 2020).

Safety and Hazards

The compound poses health risks if inhaled, ingested, or in contact with skin or eyes. Proper protective measures should be taken during handling .

Eigenschaften

IUPAC Name

4-chloro-6-piperazin-1-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4.ClH/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULCCSIJQBLRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595671
Record name 4-Chloro-6-(piperazin-1-yl)pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

203519-89-5
Record name 4-Chloro-6-(piperazin-1-yl)pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl acetate saturated with gaseous HCl was added to a solution of 1-(tert-butoxycarbonyl)-4-(6-chloro-pyrimidin-4-yl)piperazine (16.80 g) in ethyl acetate (50 ml) and the resulting suspension stirred at ambient temperature for 3 hours. Solvent was evaporated to give (6-chloro-pyrimidin-4-yl)piperazine hydrochloride (13.25 g) as a cream solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 14.8 g of 4,6-dichloropyrimidine in 100 ml of acetonitrile is cooled to 0-5° C., a solution of 20 g of anhydrous piperazine in 200 ml of acetonitrile is added over 30 minutes and the mixture is left with stirring at 0-5° C. for 2 hours. It is concentrated under vacuum, the residue is taken up with 100 ml of 2N NaOH and extracted with ether, the organic phase is dried over Na2SO4 and the solvent is evaporated under vacuum. The hydrochloride is formed, giving 15 g of the expected product.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.